molecular formula C13H16Cl2N2OS B2561411 2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine CAS No. 919736-65-5

2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B2561411
CAS No.: 919736-65-5
M. Wt: 319.24
InChI Key: KTXVEPGJGMUXGP-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine” is a type of thiazolopyridine . Thiazolopyridines are an important category of compounds with notable antibacterial and antifungal activity . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .


Synthesis Analysis

A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including thiazolopyridines is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride in ethanol at reflux conditions . The new approach involves domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization sequences .


Molecular Structure Analysis

The molecular structure of thiazolopyridines was established via elemental analysis and spectral data . FT-IR spectroscopy was performed in the range of 400–4000 cm −1 for the vibrational spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyridines include a domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization sequences .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine" have been synthesized and evaluated for their antimicrobial activities. For example, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were developed from related precursors and screened for antimicrobial properties (El‐Kazak & Ibrahim, 2013).

Corrosion Inhibition

Thiazole-based pyridine derivatives, sharing a common core with the compound of interest, have been synthesized and characterized as potential corrosion inhibitors for mild steel. The efficacy of these compounds was demonstrated through various techniques, showing a correlation between compound concentration and inhibition efficiency (Chaitra, Mohana, & Tandon, 2016).

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to "this compound" has been reported, providing insight into the molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Krishnamurthy & Begum, 2015).

Synthetic Methodologies

Research has focused on developing synthetic methodologies for compounds within the same class as "this compound". These methodologies highlight the versatility and potential applications of such compounds in medicinal chemistry and material science. For instance, transformations of related compounds under acid catalysis have been explored to produce derivatives with potential chemical utility (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Antitumor Agents

Compounds bearing resemblance to "this compound" have been investigated for their antitumor properties. A study reported the synthesis of 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols, demonstrating selective activity against aneuploid cell lines, indicating their potential as antitumor agents (Zhang et al., 2010).

Properties

IUPAC Name

2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-16-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)17-13/h2-4,7,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWDAKNSJPEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(S2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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